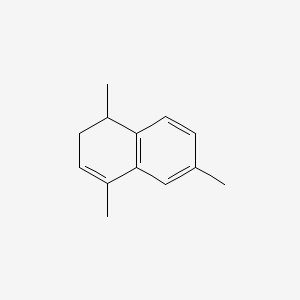![molecular formula C20H23N5 B14627749 N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine CAS No. 54507-47-0](/img/structure/B14627749.png)
N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a phenyl group, a diazenyl group, and an amine group
Métodos De Preparación
The synthesis of N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine typically involves multiple steps. One common method starts with the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate . This intermediate is then subjected to diazotization using nitrous acid to introduce the diazenyl group . The final step involves the alkylation of the pyrazolone derivative with diethylamine under basic conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include nitrous acid for diazotization, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity . The amine group can form hydrogen bonds with biological molecules, affecting their function and stability . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: This compound shares the pyrazolone core structure but lacks the diazenyl and diethylamine groups.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: This compound is similar but does not have the diazenyl group.
N,N-Diethyl-2-[(4-phenylazo)phenyl]amine: This compound has a similar diazenyl group but differs in the rest of the structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
54507-47-0 |
|---|---|
Fórmula molecular |
C20H23N5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N,N-diethyl-5-methyl-1-phenyl-3-phenyldiazenylpyrazol-4-amine |
InChI |
InChI=1S/C20H23N5/c1-4-24(5-2)19-16(3)25(18-14-10-7-11-15-18)23-20(19)22-21-17-12-8-6-9-13-17/h6-15H,4-5H2,1-3H3 |
Clave InChI |
FKFSYNQAKFPYQW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(N(N=C1N=NC2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


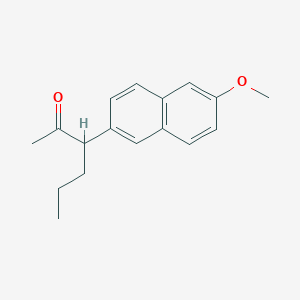
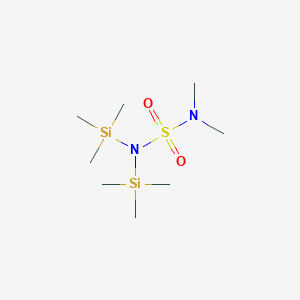
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)

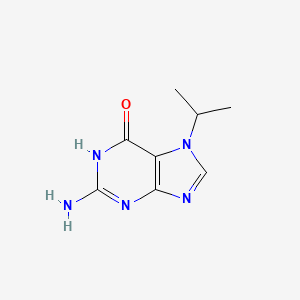
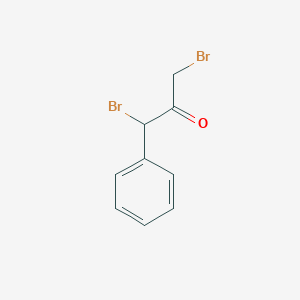

![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
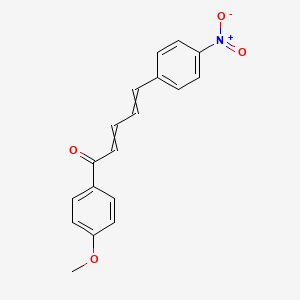

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
